![molecular formula C23H23BrN2O6 B11679896 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679896.png)
5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure It is characterized by the presence of a bromine atom, ethoxy and phenoxyethoxy groups, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
- 5-[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one .
Uniqueness
The uniqueness of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H23BrN2O6 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
5-[[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23BrN2O6/c1-4-30-19-14-15(12-17-21(27)25(2)23(29)26(3)22(17)28)13-18(24)20(19)32-11-10-31-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3 |
InChI Key |
IAMLBGXEAVLCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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